9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one
Description
Properties
IUPAC Name |
5-chloro-2-cyclohexyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-12-7-6-11-13(20)8-9-19-15(11)14(12)18-16(19)10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJIBCJHNGHBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=CC4=C3N2CCC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoquinolines depending on the nucleophile used.
Scientific Research Applications
Overview
9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one is a compound of interest in medicinal chemistry, particularly due to its interactions with adenosine receptors. Its structural properties suggest potential applications in treating various diseases, including cancer and inflammatory conditions.
Adenosine Receptor Modulation
The compound has been studied for its role as a modulator of the A3 adenosine receptor (A3AR). A3AR agonists have shown promise in clinical trials for conditions such as cancer and rheumatoid arthritis. The structural analogs of imidazoquinolines, including 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, have been synthesized to enhance selectivity and potency towards A3AR.
- Clinical Relevance : Compounds like Cl-IB-MECA have advanced into Phase II trials for treating diseases such as cancer and arthritis, indicating the therapeutic potential of related compounds .
Anticancer Activity
Research indicates that imidazoquinoline derivatives exhibit anticancer properties. The mechanism often involves the inhibition of specific pathways critical for tumor growth and survival. The ability of these compounds to target cancer cell lines effectively makes them candidates for further development.
- Case Studies : In vitro studies have demonstrated that certain imidazoquinoline derivatives can inhibit the proliferation of melanoma and leukemia cell lines with low GI50 values (as low as 0.1 μM) .
Anti-inflammatory Properties
The modulation of the A3 adenosine receptor by this compound may also lead to anti-inflammatory effects. Agonists at this receptor are known to exert protective effects in inflammatory models.
- Research Findings : Studies have shown that A3AR agonists can reduce inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 9-chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one with structurally related imidazoquinolinones and analogous heterocycles.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The cyclohexyl group in the target compound contrasts with benzyl (13c) or phenyl () substituents in analogs. Cyclohexyl’s bulkiness may improve membrane permeability compared to aromatic groups, which could enhance CNS penetration .
- Halogenation : Chlorine at C9 (target compound) vs. C5 (13c) or C8 () alters electronic distribution. In 13c, the C5-Cl contributes to a lower melting point (53–55°C) compared to the phenyl-substituted analog (m.p. 152–154°C), suggesting reduced crystallinity .
In contrast, 8-chloro-2-phenyl derivatives () are synthesized using hydroxylamine-O-sulfonic acid, yielding sulfonic acid salts for diuretic applications .
The cyclohexyl group may mimic tert-butyl moieties in TNKS inhibitors (e.g., compound 62, IC50 = 21 nM), where bulky substituents enhance potency .
Spectroscopic and Physical Data: The target compound’s IR and NMR profiles would resemble 13c, with peaks for C=O (~1740 cm⁻¹) and cyclohexyl CH2 groups (~1.00–2.00 ppm in ¹H NMR) . Melting points for chloro-substituted imidazoquinolinones vary widely (53–192°C), influenced by substituent symmetry and crystallinity .
Biological Activity
9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one is a synthetic compound belonging to the imidazoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17ClN2O
- Molar Mass : 288.77 g/mol
- CAS Number : 134601-87-9
Synthesis
The synthesis of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one typically involves multi-step organic reactions that include cyclization and chlorination processes. The detailed synthetic route can be referenced in various chemical databases and publications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazoquinoline derivatives. In vitro evaluations demonstrated that 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one exhibits significant antiproliferative activity against several cancer cell lines.
Case Study Results :
- Cell Line Testing : The compound was tested on MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast) cell lines.
| Compound | MDA-MB-231 Viability (%) at 10 µM | PC-3 Viability (%) at 15 µM |
|---|---|---|
| 9-Chloro Compound | <47% | 56% |
| Control (Doxorubicin) | ~30% | ~40% |
- Mechanism of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest. The specific pathways involved include inhibition of topoisomerase and modulation of apoptotic markers .
Antimicrobial Activity
In addition to its anticancer properties, imidazoquinoline derivatives have shown promise as antimicrobial agents. Preliminary studies suggest that compounds similar to 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one exhibit antibacterial and antifungal activities.
Antimicrobial Testing Results :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from substituted quinoline precursors. For example, cyclohexylmethyl groups are introduced using 2-oxo-3-phenylpropanoic acid under reflux conditions (e.g., acetonitrile, 6–12 hours), followed by purification via silica gel column chromatography with petroleum ether/acetonitrile mixtures. Yields typically range from 8% to 33%, depending on substituent steric effects and reaction time optimization . Chlorination at the 9-position is achieved using POCl₃ or SOCl₂ under anhydrous conditions .
Q. How is structural characterization performed for this compound, and what key spectral data are critical for validation?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–7.2 ppm) and cyclohexyl methylene/methine protons (δ 4.4–0.85 ppm). Chlorine substitution at position 9 is confirmed by the absence of a proton signal in this region .
- IR : Stretching vibrations at 1632–1600 cm⁻¹ confirm carbonyl (C=O) and imidazole ring systems .
- LC/MS : Molecular ion peaks (e.g., m/z 420 [M+1] for chlorinated derivatives) and fragmentation patterns validate the molecular formula .
Q. What are the primary pharmacological targets of imidazo[4,5,1-IJ]quinolinone derivatives, and how is selectivity assessed?
- Methodological Answer : These compounds are studied as dopamine D2 receptor agonists (e.g., sumanirole analogs) . Selectivity is assessed via:
- In vitro binding assays : Competition studies with [³H]-raclopride (D2/D3 receptors) and 5-HT1A ligands to calculate Ki values .
- In vivo functional tests : Rotational behavior in Parkinsonian rodent models to evaluate D2-specific activity .
Advanced Research Questions
Q. How do metabolic pathways influence the activity of 9-Chloro-2-cyclohexyl derivatives, and what are the key active metabolites?
- Methodological Answer : Liver microsomal studies (e.g., mouse S9 fractions) reveal N-demethylation and oxidation as primary metabolic pathways. For example, (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a major metabolite with retained D2 receptor affinity (IC₅₀ < 100 nM). Metabolite identification uses LC/MS/MS and comparison with synthetic standards .
Q. What strategies resolve contradictory data between in vitro receptor binding affinity and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies arise due to prodrug activation or metabolite contributions. Solutions include:
- Metabolic stability assays : Incubate the compound with liver microsomes to quantify conversion to active metabolites .
- Pharmacokinetic profiling : Measure brain-to-plasma ratios in animal models to assess blood-brain barrier penetration .
Q. How does enantiomeric configuration impact biological activity, and what chiral resolution methods are recommended?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
